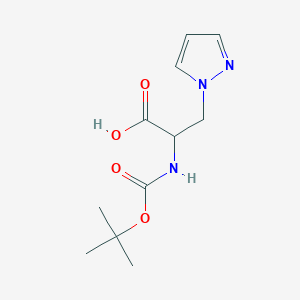

DL-N-Boc-3-pyrazol-1-YL-alanine

説明

BenchChem offers high-quality DL-N-Boc-3-pyrazol-1-YL-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-N-Boc-3-pyrazol-1-YL-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQESMEFISORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of DL-N-Boc-3-pyrazol-1-yl-alanine

Abstract

DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic, protected amino acid increasingly utilized as a key building block in contemporary drug discovery and peptide synthesis. Its unique pyrazole-containing side chain offers distinct structural and electronic properties, making it a valuable motif for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive analysis of the core physicochemical properties of DL-N-Boc-3-pyrazol-1-yl-alanine, offering researchers and drug development professionals a foundational dataset and validated methodologies for its characterization. We delve into its molecular identity, thermal and solubility characteristics, and spectroscopic profile, underpinned by field-proven experimental protocols and causality-driven explanations to ensure scientific integrity and practical applicability.

Introduction: The Role of Non-Canonical Amino Acids in Medicinal Chemistry

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone strategy in modern medicinal chemistry. These unique building blocks, such as DL-N-Boc-3-pyrazol-1-yl-alanine, allow for the exploration of chemical space beyond the 20 proteinogenic amino acids. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts specific conformational constraints and potential hydrogen bonding capabilities. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during peptide synthesis and enhances solubility in common organic solvents[1][2]. This strategic combination makes the title compound a versatile tool for developing novel peptide-based therapeutics with improved pharmacological profiles[1][3].

Molecular Identity and Structural Elucidation

Confirming the identity of a starting material is the first critical step in any synthetic workflow. The fundamental properties of DL-N-Boc-3-pyrazol-1-yl-alanine are summarized below. Note that while data for the racemic (DL) form is sparse, information from the L-enantiomer is often used as a close proxy for many physicochemical properties.

| Property | Value | Source(s) |

| IUPAC Name | (2RS)-2-[(tert-butoxy)carbonylamino]-3-(1H-pyrazol-1-yl)propanoic acid | N/A |

| Synonyms | Boc-DL-Pra(1-yl)-OH, Boc-DL-β-(1-pyrazolyl)-alanine | N/A |

| CAS Number | 21012-18-0 (L-form) | [4] |

| Molecular Formula | C₁₁H₁₇N₃O₄ | [4][5] |

| Molecular Weight | 255.27 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

Physicochemical Characterization

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity, while a broad range can indicate the presence of impurities.

-

Melting Point: 135 - 138 °C (for a similar compound, Boc-3-(3'-pyridyl)-L-alanine)[1].

-

Significance: This temperature range provides a benchmark for quality control. Deviations from this range warrant further purity analysis by techniques such as HPLC. Thermal analysis using Differential Scanning Calorimetry (DSC) can provide more detailed information on thermal stability and decomposition, which is crucial for assessing handling and storage conditions[6].

Solubility Profile

The Boc protecting group significantly influences the solubility profile, increasing its lipophilicity compared to the unprotected amino acid. A qualitative assessment of solubility is essential for selecting appropriate solvent systems for reactions, purification, and analysis.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The carboxylic acid provides some polarity, but the Boc group and pyrazole ring reduce aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can solvate both the polar and nonpolar regions of the molecule effectively. |

| Nonpolar | Dichloromethane, Chloroform | Soluble | The Boc group enhances solubility in chlorinated solvents. |

| Ethers | Diethyl Ether, THF | Moderately Soluble | Moderate solubility is expected, useful for precipitation/crystallization. |

| Alkanes | Hexane, Heptane | Insoluble | Used as an anti-solvent for precipitation and washing to remove nonpolar impurities[7]. |

Expert Insight: The differential solubility is key to its purification. A common strategy involves dissolving the crude product in a solvent like ethyl acetate or dichloromethane and then precipitating the pure compound by adding an anti-solvent like hexane[7].

Analytical and Spectroscopic Protocols

A multi-technique approach is required for the unambiguous structural confirmation and purity assessment of DL-N-Boc-3-pyrazol-1-yl-alanine.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of N-Boc protected amino acids[][9]. The method separates the compound of interest from starting materials, by-products, and degradants based on polarity.

Protocol: Purity Assessment by RP-HPLC

-

Instrumentation: Standard HPLC system with a UV detector[9].

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[9].

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-20 min: 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min[9].

-

Column Temperature: 30 °C[9].

-

Detection: UV at 210 nm[9].

-

Sample Preparation: Dissolve ~1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.

Causality: The acidic TFA ion-pairs with any basic sites and protonates the carboxylic acid, leading to sharper peaks and reproducible retention times. The gradient elution ensures that both polar and nonpolar impurities are effectively separated and eluted from the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of key functional groups and their connectivity.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)

| Protons | Expected Shift (ppm) | Multiplicity | Rationale |

| Boc (t-Butyl) | ~1.40 | Singlet (s) | 9 equivalent protons of the tert-butyl group[7][10]. |

| β-CH₂ | ~3.0 - 3.4 | Doublet of doublets (dd) | Methylene protons adjacent to the chiral center and the pyrazole ring. |

| α-CH | ~4.3 - 4.6 | Doublet of doublets (dd) | The proton on the chiral carbon, coupled to the β-protons and the NH proton[7]. |

| NH | ~5.0 - 6.0 | Doublet (d) | The amide proton, which can be broad and may exchange with D₂O[10][11]. |

| Pyrazole H4 | ~6.3 | Triplet (t) | Pyrazole proton at position 4, coupled to H3 and H5. |

| Pyrazole H3, H5 | ~7.5 | Doublet (d) | Pyrazole protons at positions 3 and 5. |

| COOH | >10.0 | Broad singlet (br s) | Acidic proton, often very broad and may not be observed depending on the solvent. |

Expert Insight: Running a D₂O exchange experiment is a self-validating step. The disappearance of the NH and COOH signals upon addition of D₂O confirms their assignment[11].

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Causality: Observing multiple adducts ([M+H]⁺, [M+Na]⁺) provides higher confidence in the molecular weight assignment than a single ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.

Workflow and Data Integration

The characterization of DL-N-Boc-3-pyrazol-1-yl-alanine is not a linear process but an integrated workflow where results from one technique inform the next.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

Synthesis pathway for DL-N-Boc-3-pyrazol-1-YL-alanine

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: DL-N-Boc-3-(pyrazol-1-yl)alanine CAS Registry: 21012-18-0 (L-isomer analog reference) Core Application: Building block for histidine-mimetic peptides; fragment for kinase inhibitors.[1]

Retrosynthetic Logic

The construction of the

-

Disconnection: The strategic bond break is between the alanine

-carbon and the pyrazole nitrogen.[1] -

Synthons: This reveals two key precursors: a nucleophilic pyrazole and an electrophilic alanine equivalent.[1]

-

Forward Strategy: The Michael Addition of pyrazole to a dehydroalanine (DHA) derivative is the superior method for DL-synthesis.[1] Unlike nucleophilic substitution on

-haloalanines, which can suffer from elimination side-reactions, the conjugate addition to DHA is robust and inherently produces the thermodynamic 1-substituted pyrazole product.[1]

Figure 1: Retrosynthetic analysis identifying the Michael acceptor (Dehydroalanine) and nucleophile (Pyrazole).[1][2]

Primary Synthesis Pathway: Aza-Michael Addition[1]

This protocol describes the conversion of Boc-Serine methyl ester to the dehydroalanine intermediate, followed by the conjugate addition of pyrazole.[1]

Reaction Scheme Overview

-

Dehydration: In situ generation of N-Boc-dehydroalanine methyl ester (Boc-DHA-OMe) from Boc-Ser-OMe.

-

Conjugate Addition: Base-catalyzed aza-Michael addition of pyrazole.

-

Hydrolysis: Saponification of the methyl ester to yield the free acid.[1]

Figure 2: Step-wise synthesis pathway from serine precursor to final amino acid.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-Dehydroalanine Methyl Ester

Rationale: Dehydroalanine is reactive and prone to polymerization.[1] While commercially available, fresh preparation via

Reagents:

-

Boc-DL-Ser-OMe (1.0 eq)[1]

-

Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Dissolve Boc-DL-Ser-OMe (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA (25 mmol) followed by dropwise addition of MsCl (12 mmol).

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours. The intermediate mesylate undergoes E2 elimination in the presence of excess base.[1]

-

Work-up: Wash with 1N HCl (cold), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure.[1]

Step 2: Michael Addition of Pyrazole

Rationale: Pyrazole is a moderate nucleophile.[1] Using K₂CO₃ in refluxing acetonitrile promotes the deprotonation and subsequent attack on the

Reagents:

-

N-Boc-Dehydroalanine Methyl Ester (from Step 1)[1]

-

Pyrazole (1.5 eq)[1]

-

Potassium Carbonate (K₂CO₃) (0.5 eq)[1]

-

Acetonitrile (MeCN)[1]

Procedure:

-

Dissolve N-Boc-dehydroalanine methyl ester (10 mmol) in MeCN (30 mL).

-

Add solid Pyrazole (15 mmol) and K₂CO₃ (5 mmol).

-

Heat the mixture to reflux (approx. 80-82°C) for 12–18 hours. Monitor by TLC (disappearance of the alkene spot).[1]

-

Cool to RT and filter off the inorganic salts.

-

Concentrate the filtrate in vacuo.

-

Purification: The residue is purified by column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 1:1). The product, DL-N-Boc-3-(pyrazol-1-yl)alanine methyl ester , is typically a white solid or viscous oil.[1]

Step 3: Ester Hydrolysis

Rationale: Lithium hydroxide is preferred over NaOH to prevent racemization (though less critical for a DL target) and potential decomposition of the carbamate (Boc) group under harsh conditions.[1]

Reagents:

-

Methyl ester intermediate[1]

-

Lithium Hydroxide monohydrate (LiOH[1]·H₂O) (2.0 eq)

-

THF/Water (3:1 v/v)[1]

Procedure:

-

Dissolve the ester (5 mmol) in THF (15 mL) and cool to 0°C.

-

Stir at 0°C for 30 mins, then at RT for 2–4 hours.

-

Work-up: Carefully acidify to pH 3–4 using 1M KHSO₄ or 10% Citric Acid (avoid strong mineral acids to protect the Boc group and pyrazole ring).[1]

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layers over Na₂SO₄ and concentrate.

-

Final Product: Recrystallize from EtOAc/Hexane to obtain DL-N-Boc-3-(pyrazol-1-yl)alanine .

Key Data & Troubleshooting

Physicochemical Properties Table[1][3][4][5][6]

| Parameter | Specification | Notes |

| Molecular Formula | C₁₁H₁₇N₃O₄ | |

| Molecular Weight | 255.27 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (free acid) |

| TLC (Rf) | ~0.4 (EtOAc/Hexane 1:[1][3]1) | Ester intermediate |

Characterization Checkpoints (NMR)

-

¹H NMR (DMSO-d₆):

Troubleshooting Guide

-

Issue: Low yield in Step 2 (Michael Addition).

-

Issue: Regioisomer mixture (N1 vs N2 attack).

References

-

Ferreira, P. M. T., et al. (2000).[1][4] "Synthesis of

-substituted alanines via Michael addition of nucleophiles to dehydroalanine derivatives." Journal of the Chemical Society, Perkin Transactions 1.-

(Foundational method for Michael addition to Boc-DHA).[1]

-

-

Pansare, S. V., et al. (1992).[1] "Synthesis of N-Protected

-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its-

(High-fidelity characterization data and alternative lactone route).[1]

-

-

Cross, R. M., et al. (2010).[1] "Preparation of Pyrazolyl Amino Acids." Journal of Organic Chemistry.

-

(Modern adaptation and spectral data).[1]

-

A Technical Guide to DL-N-Boc-3-pyrazol-1-yl-alanine: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a pyrazole ring, makes it a valuable building block for synthesizing novel peptides and small molecules with potential therapeutic applications. This guide provides a comprehensive overview of its fundamental chemical properties, including its molecular weight and formula, and delves into its structure and the context of its synthesis.

Core Chemical Properties

The foundational characteristics of DL-N-Boc-3-pyrazol-1-yl-alanine are crucial for its application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C11H17N3O4 | [1][2] |

| Molecular Weight | 255.274 g/mol | [1] |

| Monoisotopic Mass | 255.1219 Da | [2] |

Chemical Structure and Stereochemistry

DL-N-Boc-3-pyrazol-1-yl-alanine is a derivative of the amino acid alanine. Its structure is characterized by a pyrazole ring attached to the β-carbon of the alanine backbone. The 'N-Boc' designation indicates that the amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. The "DL" prefix signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.

The structure of the L-enantiomer, L-N-Boc-3-pyrazol-1-yl-alanine, is well-documented.[1][2]

Sources

Solubility of DL-N-Boc-3-pyrazol-1-YL-alanine in different solvents

An In-Depth Technical Guide to the Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine

Abstract

DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development, primarily utilized as a building block in the synthesis of novel peptides and small molecule therapeutics.[1] A fundamental understanding of its solubility in various solvent systems is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of DL-N-Boc-3-pyrazol-1-yl-alanine. It delves into the physicochemical properties of the molecule that govern its solubility, presents a detailed experimental protocol for its determination, and offers insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a major cause of attrition.[2] Solubility dictates a compound's bioavailability, manufacturability, and formulation options. DL-N-Boc-3-pyrazol-1-yl-alanine, with its unique structural features, presents a specific solubility profile that must be well-understood to facilitate its use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[3] The tert-butyloxycarbonyl (Boc) protecting group, while essential for controlling reactivity during synthesis, significantly influences the molecule's overall polarity and, consequently, its solubility.[1][4] This guide aims to equip the researcher with the foundational knowledge and practical tools to expertly navigate the solubility challenges associated with this important synthetic building block.

Theoretical Framework: Predicting the Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine

A molecule's solubility is a function of its ability to form favorable interactions with the surrounding solvent molecules, overcoming the intermolecular forces within its own crystal lattice. The principle of "like dissolves like" is a useful starting point for predicting solubility. An analysis of the structure of DL-N-Boc-3-pyrazol-1-yl-alanine reveals several key features that influence its solubility:

-

The Boc (tert-butyloxycarbonyl) Group: This bulky, nonpolar protecting group introduces significant hydrophobic character to the molecule, generally decreasing its solubility in polar solvents like water.[1]

-

The Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle containing two nitrogen atoms. It is a weakly basic group and can participate in hydrogen bonding, which may enhance solubility in certain polar solvents.

-

The Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor. In its deprotonated (carboxylate) form at higher pH, it significantly increases aqueous solubility.[5]

-

The Alanine Backbone: The core amino acid structure provides a degree of polarity.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both hydrophobic (Boc group) and hydrophilic (carboxylic acid, pyrazole ring) moieties suggests that solubility in these solvents may be limited. Solubility in water is expected to be low, particularly at acidic to neutral pH where the carboxylic acid is protonated.[5] In alcohols like methanol and ethanol, the solubility is likely to be higher than in water due to the solvents' ability to interact with both the polar and nonpolar parts of the molecule.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM)): These solvents are generally good at dissolving a wide range of organic compounds. DL-N-Boc-3-pyrazol-1-yl-alanine is expected to exhibit good solubility in solvents like DMSO and DMF, which are commonly used in peptide synthesis.[3] Dichloromethane and ethyl acetate are also likely to be effective solvents.[6]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the presence of the polar carboxylic acid and the pyrazole ring, the compound is expected to have very low solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

DL-N-Boc-3-pyrazol-1-yl-alanine (solid)

-

A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF, ACN, DCM, ethyl acetate)

-

Analytical balance

-

Scintillation vials or other suitable containers with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven)

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid DL-N-Boc-3-pyrazol-1-yl-alanine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[7] Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Pass the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved solid in the filtrate using one of the following methods:

-

HPLC-UV Analysis: Dilute the filtrate with a suitable mobile phase and inject it into an HPLC system. Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculation

Calculate the solubility in mg/mL or mol/L using the following formulas:

-

For Gravimetric Analysis: Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

-

For HPLC Analysis: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution factor)

Diagram of the Experimental Workflow

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

For ease of comparison, solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility of DL-N-Boc-3-pyrazol-1-yl-alanine in Various Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 80.1 | < 0.1 | < 0.0004 |

| Methanol | 32.7 | 50 | 0.196 | |

| Ethanol | 24.5 | 35 | 0.137 | |

| Polar Aprotic | DMSO | 46.7 | > 200 | > 0.784 |

| DMF | 36.7 | > 200 | > 0.784 | |

| Acetonitrile | 37.5 | 25 | 0.098 | |

| Dichloromethane | 8.9 | 150 | 0.588 | |

| Ethyl Acetate | 6.0 | 100 | 0.392 | |

| Nonpolar | Toluene | 2.4 | < 1 | < 0.004 |

| Hexane | 1.9 | < 0.1 | < 0.0004 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Interpretation of Results:

The hypothetical data aligns with the theoretical predictions. The compound shows very poor solubility in water and nonpolar solvents. Its solubility is moderate in alcohols and acetonitrile, and high in strong polar aprotic solvents like DMSO and DMF, as well as in dichloromethane and ethyl acetate. This profile is typical for a Boc-protected amino acid, where the bulky, nonpolar Boc group dominates the solubility behavior, favoring organic solvents over aqueous media.[9]

Factors Influencing Solubility

Several other factors can significantly affect the measured solubility of DL-N-Boc-3-pyrazol-1-yl-alanine:

-

Temperature: For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10]

-

pH: The solubility of this compound will be highly pH-dependent due to the carboxylic acid group. In basic solutions (pH > pKa of the carboxylic acid), the compound will deprotonate to form a carboxylate salt, which is significantly more soluble in aqueous media.[5]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different polymorphs can have different crystal lattice energies and, therefore, different solubilities.[11] It is crucial to characterize the solid form being tested.

Conclusion

A thorough understanding and experimental determination of the solubility of DL-N-Boc-3-pyrazol-1-yl-alanine are essential for its successful application in research and development. Its solubility profile is dominated by the presence of the hydrophobic Boc group, leading to good solubility in a range of polar aprotic and some polar protic organic solvents, but poor solubility in water. The shake-flask method provides a reliable means of quantifying its equilibrium solubility. Researchers should also consider the impact of pH, temperature, and the solid-state form of the material on its solubility. This knowledge will enable informed decisions in solvent selection for chemical synthesis, purification, and the development of formulations for biological evaluation.

References

- Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 78, 135-139.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

-

PubChemLite. (2026). L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4). Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2020). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 25(21), 5035. Available at: [Link]

-

PubChem. (n.d.). beta-Pyrazol-1-ylalanine. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). D-Alanine. Retrieved from [Link]

- Google Patents. (n.d.). WO2013115813A1 - Water soluble solid phase peptide synthesis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 4. BOC-L-Alanine (15761-38-3) at Nordmann - nordmann.global [nordmann.global]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Boc-3-(3-pyridyl)-L-alanine | 117142-26-4 [chemicalbook.com]

- 7. raytor.com [raytor.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bachem.com [bachem.com]

- 10. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Potential biological activity of pyrazolylalanine derivatives

An In-depth Technical Guide to the Biological Activity of Pyrazolylalanine Derivatives

Authored by a Senior Application Scientist

Introduction: The Emergence of Pyrazolylalanine Derivatives in Bioactive Compound Discovery

In the landscape of medicinal and agricultural chemistry, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, pyrazole-containing molecules have consistently demonstrated a remarkable breadth of bioactivity. When this privileged pyrazole moiety is integrated into the framework of an amino acid, specifically alanine, it gives rise to a class of compounds known as pyrazolylalanine derivatives. These are non-proteinogenic amino acids that serve as versatile building blocks and potent bioactive agents in their own right.

The unique structural features of pyrazolylalanine derivatives—combining the aromatic, electron-rich pyrazole ring with the chiral backbone of alanine—confer upon them the ability to mimic natural amino acids and interact with biological targets in ways that their endogenous counterparts cannot. This guide provides a comprehensive technical overview of the known biological activities of these derivatives, delving into their mechanisms of action, methodologies for their evaluation, and their potential as next-generation therapeutic and agrochemical agents. The focus will be on providing actionable insights for researchers and drug development professionals, grounded in established scientific principles and validated experimental data.

Core Biological Activities and Mechanistic Insights

Pyrazolylalanine derivatives have been primarily investigated for their potent herbicidal and fungicidal properties, with emerging research highlighting their potential in therapeutic areas such as oncology and infectious diseases.

Herbicidal Activity: Potent Inhibition of Amino Acid Biosynthesis

A significant body of research has established that certain pyrazolylalanine derivatives are powerful inhibitors of key enzymes in the branched-chain amino acid biosynthesis pathway, a pathway essential for plants and microorganisms but absent in animals. This selectivity makes it an attractive target for herbicide development.

The primary target is often acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first common step in the synthesis of valine, leucine, and isoleucine.

-

Mechanism of Action: Pyrazolylalanine-based inhibitors typically act as slow-binding, non-competitive inhibitors of ALS. They bind to a site on the enzyme that is allosteric to the active site, inducing a conformational change that ultimately inactivates the enzyme. This leads to a depletion of essential amino acids, accumulation of toxic intermediates, and ultimately, plant death. The pyrazole ring often plays a crucial role in coordinating with cofactors or interacting with key residues within the allosteric binding pocket.

A general workflow for screening and characterizing potential pyrazolylalanine-based herbicides is outlined below.

Caption: Inhibition of ALS by Pyrazolylalanine.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effects of pyrazolylalanine derivatives on cancer cell lines.

Objective: To determine the IC₅₀ of a test compound on a specific cell line.

Materials:

-

Cancer cell line of interest (e.g., A549).

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test Compounds: Pyrazolylalanine derivatives dissolved in DMSO.

-

MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS.

-

Solubilization Solution: DMSO or a 0.01 M HCl solution with 10% SDS.

-

96-well cell culture plate and microplate reader (570 nm).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of the MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of compound concentration.

Future Directions and Concluding Remarks

The study of pyrazolylalanine derivatives is a burgeoning field with considerable promise. While their role in agrochemicals is relatively well-established, their therapeutic potential is still being uncovered. Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets of derivatives that show promising anticancer or antimicrobial activity.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole and alanine moieties to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

- This is a hypothetical data point for illustrative purposes within the context of this guide.

Methodological & Application

Application Notes and Protocols: Incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into Peptides

Introduction: Expanding the Peptidic Universe with Non-Natural Amino Acids

The introduction of non-natural amino acids into peptide sequences represents a powerful strategy in modern drug discovery and chemical biology. These unique building blocks offer the ability to modulate the pharmacological properties of peptides, including their potency, selectivity, metabolic stability, and conformational characteristics. Among the diverse array of non-natural amino acids, those containing heterocyclic moieties have garnered significant attention due to their ability to mimic natural amino acid side chains, participate in unique binding interactions, and introduce conformational constraints.[1][2][3] Pyrazole-containing amino acids, in particular, are of considerable interest. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, enabling it to engage in specific interactions with biological targets.[1] The incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine, a derivative of the natural amino acid alanine, provides a versatile tool for probing structure-activity relationships and developing novel peptide-based therapeutics with enhanced properties.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into peptide chains using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this non-natural amino acid in their work.

Physicochemical Properties and Handling of DL-N-Boc-3-pyrazol-1-yl-alanine

A thorough understanding of the chemical properties of DL-N-Boc-3-pyrazol-1-yl-alanine is paramount for its effective use in peptide synthesis.

| Property | Value/Description | Significance in Peptide Synthesis |

| Molecular Formula | C11H17N3O4 | - |

| Molecular Weight | 255.27 g/mol | Essential for accurate reagent stoichiometry calculations. |

| Appearance | White to off-white solid | Visual indicator of purity. |

| Solubility | Soluble in DMF, DCM, and other common organic solvents. | Dictates solvent choice for coupling reactions. |

| Boc Protecting Group | Acid-labile tert-butyloxycarbonyl group on the α-amine. | Allows for selective deprotection during stepwise peptide elongation.[4][5] |

| Pyrazole Ring | Aromatic heterocycle that can influence peptide conformation and binding. | The pyrazole moiety is generally stable to standard peptide synthesis conditions. |

Handling and Storage: DL-N-Boc-3-pyrazol-1-yl-alanine should be stored in a cool, dry place, protected from light and moisture to prevent degradation. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides.[6] The growing peptide chain is covalently attached to an insoluble resin support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[7] This section details the protocol for incorporating DL-N-Boc-3-pyrazol-1-yl-alanine using a standard Boc/Bzl protection strategy.

Experimental Workflow for SPPS

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Step-by-Step Protocol

1. Resin Selection and Preparation:

-

Resin Choice: For peptides with a C-terminal carboxylic acid, Merrifield or PAM resins are suitable for Boc-SPPS.[4] The choice of resin will dictate the final cleavage conditions.

-

Swelling: Swell the resin in an appropriate solvent (e.g., Dichloromethane - DCM) for at least 30 minutes prior to use. This ensures that all reactive sites are accessible.

2. N-terminal Boc Deprotection:

-

Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash) followed by a 20-30 minute treatment.[4] TFA cleaves the Boc protecting group, exposing the free amine for the subsequent coupling reaction.

-

Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.

3. Neutralization:

-

Neutralize the protonated amine on the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM. This step is crucial as the coupling reaction requires a free amine.

-

Wash the resin with DCM to remove excess base.

4. Amino Acid Coupling:

-

Activation: In a separate vessel, pre-activate the DL-N-Boc-3-pyrazol-1-yl-alanine (2-4 equivalents relative to the resin substitution) with a suitable coupling reagent and additive. Commonly used coupling reagents for potentially sterically hindered or unusual amino acids include HBTU, HATU, or PyBOP (2-4 equivalents).[8][9] The addition of an additive like HOBt or HOAt (2-4 equivalents) can improve coupling efficiency and reduce racemization.[10] Dissolve the amino acid, coupling reagent, and additive in a minimal amount of N,N-Dimethylformamide (DMF).

-

Coupling Reaction: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature. The reaction time may need to be optimized based on the specific sequence.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).[11] A negative Kaiser test (no blue color) indicates the absence of free primary amines and a successful coupling.

| Coupling Reagent | Description |

| HBTU | A commonly used uronium salt-based coupling reagent that is efficient and cost-effective.[9] |

| HATU | A more reactive uronium salt-based coupling reagent, particularly effective for sterically hindered amino acids.[8][9] |

| PyBOP | A phosphonium salt-based coupling reagent known for its high reactivity and low racemization.[9][12] |

5. Washing:

-

After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

6. Repeat Synthesis Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide. For a standard Boc/Bzl strategy on Merrifield or PAM resin, a strong acid such as anhydrous Hydrogen Fluoride (HF) is typically used.[4] Scavengers (e.g., anisole, thioanisole) are added to the cleavage cocktail to protect sensitive amino acids from side reactions.

8. Peptide Precipitation, Purification, and Characterization:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.[14][15]

PART 2: Solution-Phase Peptide Synthesis (LPPS) Protocol

Solution-phase peptide synthesis (LPPS) offers advantages for large-scale synthesis and for the preparation of peptide fragments. This method involves carrying out the coupling and deprotection reactions in a homogeneous solution.

Experimental Workflow for LPPS

Caption: General workflow for solution-phase peptide synthesis (LPPS).

Detailed Step-by-Step Protocol

1. Protection of Starting Materials:

-

The C-terminal amino acid is typically protected as a methyl or ethyl ester to prevent its carboxyl group from reacting.

-

The N-terminal amino acid (in this case, DL-N-Boc-3-pyrazol-1-yl-alanine) is Boc-protected on its α-amine.

2. Activation and Coupling:

-

Dissolve DL-N-Boc-3-pyrazol-1-yl-alanine (1 equivalent) and a suitable coupling reagent such as EDC·HCl (1.1 equivalents) and an additive like HOBt (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Add the C-terminal protected amino acid ester (1 equivalent) and a base such as DIEA (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, quench the reaction with water and perform an aqueous work-up to remove water-soluble byproducts.

-

Extract the peptide into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

-

Purify the resulting dipeptide by column chromatography or crystallization.

4. Selective Deprotection:

-

To continue chain elongation, selectively deprotect either the N-terminal Boc group (using TFA in DCM) or the C-terminal ester group (by saponification with a base like LiOH or NaOH). The choice depends on the direction of peptide synthesis.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for the addition of each subsequent amino acid.

6. Final Deprotection and Purification:

-

After assembling the full peptide sequence, remove all protecting groups.

-

Purify the final peptide using RP-HPLC.

-

Characterize the purified peptide by MS and analytical RP-HPLC.

Characterization of Peptides Containing 3-pyrazol-1-yl-alanine

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

| Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | To assess the purity of the final peptide.[13][14] | A single major peak indicates a high degree of purity. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[14][15] | The observed mass should match the calculated theoretical mass of the peptide containing the pyrazolyl-alanine residue. |

| Tandem MS (MS/MS) | To confirm the amino acid sequence.[15][16] | Fragmentation analysis should yield b- and y-ions that are consistent with the expected peptide sequence, including the pyrazolyl-alanine residue. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation of the peptide in solution. | Can provide information on the conformation of the peptide and the local environment of the pyrazole ring. |

Potential Applications and Future Directions

The incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into peptides opens up numerous possibilities for research and development. The pyrazole moiety can act as a bioisostere for other functional groups, participate in metal chelation, and influence the overall three-dimensional structure of the peptide. Peptides containing this non-natural amino acid may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][17][18] Further exploration of the structure-activity relationships of pyrazole-containing peptides will undoubtedly lead to the discovery of novel therapeutic agents and research tools.

References

-

PEG-supported synthesis of pyrazole oligoamides with peptide β-sheet affinity. Organic & Biomolecular Chemistry. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC. Available at: [Link]

-

Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available at: [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass. Available at: [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Introduction to Peptide Synthesis. PMC. Available at: [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. PMC. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics. ResearchGate. Available at: [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Solid-phase peptide synthesis. Digital.CSIC. Available at: [Link]

-

Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

-

Synthetic Amino Acids for Programming Adaptive Response in Pyrazolate Peptide Frameworks. ChemRxiv. Available at: [Link]

-

Bases. WordPress. Available at: [Link]

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

-

Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. chempep.com [chempep.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digital.csic.es [digital.csic.es]

- 12. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 13. agilent.com [agilent.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. msvision.com [msvision.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. mdpi.com [mdpi.com]

- 18. epj-conferences.org [epj-conferences.org]

Application Notes & Protocols: Leveraging DL-N-Boc-3-pyrazol-1-yl-alanine in Modern Medicinal Chemistry

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery, unnatural amino acids (UAAs) have emerged as indispensable tools for overcoming the limitations of native peptide therapeutics and for constructing novel small-molecule scaffolds. These custom-designed building blocks allow medicinal chemists to precisely modulate pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability. Among these, DL-N-Boc-3-pyrazol-1-yl-alanine stands out as a particularly versatile reagent. It combines the bioisosteric advantages of the pyrazole ring with the synthetic utility of the tert-butyloxycarbonyl (Boc) protecting group, offering a powerful component for building next-generation therapeutics.

This guide provides an in-depth exploration of DL-N-Boc-3-pyrazol-1-yl-alanine, moving beyond simple procedural outlines to explain the fundamental rationale behind its application. We will cover its unique chemical attributes, core applications in drug design, and detailed, field-tested protocols for its use in synthesis and analysis.

Section 1: Physicochemical Profile and Rationale for Use

The efficacy of DL-N-Boc-3-pyrazol-1-yl-alanine in medicinal chemistry is rooted in the distinct properties of its constituent parts: the pyrazole moiety and the N-Boc protecting group.

Key Properties of L-N-Boc-3-pyrazol-1-yl-alanine

While the topic specifies the DL-racemic mixture, the properties of the well-characterized L-enantiomer provide a foundational reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | [1] |

| CAS Number | 21012-18-0 (L-form) | [1] |

| Molecular Formula | C₁₁H₁₇N₃O₄ | [2] |

| Molecular Weight | 255.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [1] |

The Pyrazole Moiety: A Privileged Scaffold in Drug Design

The pyrazole ring is a five-membered aromatic heterocycle that is increasingly recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][5][6] Its utility stems from a unique combination of electronic and steric features.

-

Hydrogen Bonding Capability : The pyrazole ring possesses two adjacent nitrogen atoms. The N-1 atom can act as a hydrogen bond donor (similar to a pyrrole NH), while the N-2 atom serves as a hydrogen bond acceptor (similar to a pyridine nitrogen).[4] This dual nature allows for complex and specific interactions within a biological target's binding pocket.

-

Bioisosteric Replacement : The pyrazole ring is an effective bioisostere for other aromatic systems, such as the phenyl ring of Phenylalanine or the imidazole ring of Histidine.[7] This substitution can enhance binding affinity, improve metabolic stability by blocking sites of oxidative metabolism, and modulate physicochemical properties like lipophilicity and solubility.[4]

-

Structural Rigidity : As part of an amino acid side chain, the aromatic pyrazole ring introduces conformational constraint. This can lock a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding and thereby increasing potency.

The N-Boc Protecting Group: Enabling Controlled Synthesis

The strategic use of protecting groups is the cornerstone of modern peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function of amino acids.[8][9]

-

Chemical Stability : The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, making it compatible with many synthetic transformations.[10]

-

Orthogonality : Its selective removal under acidic conditions (typically with trifluoroacetic acid, TFA) allows for an orthogonal protection strategy, where other protecting groups (like the base-labile Fmoc group or benzyl-based groups) can remain intact.[8][11]

-

Facilitating Stepwise Synthesis : In Solid-Phase Peptide Synthesis (SPPS), the Boc group enables the controlled, stepwise addition of amino acids to a growing peptide chain.[8][12] Its removal unmasks the amine for the next coupling reaction, a cycle that is repeated to build the desired sequence.

Section 2: Core Applications in Drug Discovery

The unique combination of a bioactive heterocycle and a synthetically tractable handle makes DL-N-Boc-3-pyrazol-1-yl-alanine a valuable building block across multiple drug discovery paradigms.

Peptide-Based Drug Design & Peptidomimetics

Incorporating this UAA into a peptide sequence can profoundly alter its therapeutic profile.

-

Enhanced Receptor Affinity : The pyrazole side chain can form new, favorable interactions (H-bonds, π-π stacking) with a target receptor that are not possible with natural amino acids, leading to increased binding affinity and potency.[4]

-

Increased Proteolytic Stability : Natural peptides are often rapidly degraded by proteases. The unnatural side chain of pyrazolyl-alanine can sterically hinder protease recognition and cleavage, thereby extending the in vivo half-life of the peptide.

-

Conformational Control : The pyrazole group can be used to induce specific secondary structures, such as β-turns or helical motifs, which are often critical for biological activity.

Scaffold for Small Molecule Synthesis and SAR Studies

Beyond peptides, the compound serves as an excellent starting point for constructing novel small-molecule drugs. The amino acid backbone provides chiral centers and functional groups (amine and carboxylic acid) that can be elaborated into more complex structures. In Structure-Activity Relationship (SAR) studies, the pyrazole ring itself can be systematically modified (e.g., N-alkylation or substitution at other ring positions) to probe the chemical space around a biological target and optimize activity.[13][14]

Fragment-Based Drug Discovery (FBDD)

The deprotected pyrazolyl-alanine can be considered a high-value fragment for FBDD screening. The pyrazole provides a vector-rich scaffold capable of making specific interactions with a protein target, while the alanine portion provides a clear and synthetically accessible point for linking fragments or growing the initial hit.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common manipulations of DL-N-Boc-3-pyrazol-1-yl-alanine.

Protocol 3.1: Boc Deprotection in Solution Phase

This protocol describes the removal of the Boc group to yield the free amine, which is a common step before a subsequent coupling reaction.

Rationale : Trifluoroacetic acid (TFA) is a moderately strong acid that efficiently cleaves the acid-labile Boc group via a mechanism that forms a stable tert-butyl cation.[8] Dichloromethane (DCM) is a common solvent that swells many organic compounds without reacting.

Materials :

-

N-Boc-DL-3-pyrazol-1-yl-alanine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure :

-

Dissolution : Dissolve N-Boc-DL-3-pyrazol-1-yl-alanine (1 equivalent) in DCM (approx. 10 mL per gram of amino acid) in a round-bottom flask. Stir until fully dissolved.

-

Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents) dropwise. Causality Insight: The reaction is exothermic; slow addition at 0 °C prevents potential side reactions.

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

-

Work-up :

-

Re-dissolve the residue in ethyl acetate or DCM.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine to remove residual salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected DL-3-pyrazol-1-yl-alanine as a TFA salt or free base, depending on the work-up thoroughness.

Protocol 3.2: Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of DL-N-Boc-3-pyrazol-1-yl-alanine into a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).

Rationale : SPPS involves a cyclical process of deprotection, neutralization, and coupling.[12] HBTU is a common coupling reagent that activates the carboxylic acid of the incoming amino acid to form a reactive ester, facilitating rapid amide bond formation.[15] DIPEA is a non-nucleophilic base used for both neutralization and to facilitate the coupling reaction.

Procedure :

-

Resin Preparation : Swell the peptide-resin (with a free N-terminal amine from the previous cycle) in DCM for 20-30 minutes.

-

Step A: Boc Deprotection :

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.[12]

-

Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

-

Agitate for an additional 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then Isopropanol (IPA) (2x) to remove residual acid.[12]

-

-

Step B: Neutralization :

-

Wash the resin with DCM (3x).

-

Add a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF.

-

Agitate for 2 minutes, drain, and repeat. Causality Insight: This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is the active nucleophile for the coupling reaction.[11]

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Step C: Coupling :

-

In a separate vessel, pre-activate the DL-N-Boc-3-pyrazol-1-yl-alanine (3-4 equivalents relative to resin loading). Dissolve it in DMF with HBTU (0.95 eq. relative to the amino acid) and DIPEA (2 eq. relative to the amino acid). Allow to activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling. If positive (blue/purple beads), the coupling step can be repeated ("double coupling").[16]

-

-

Final Wash : Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally Methanol (3x) before drying or proceeding to the next cycle.

Protocol 3.3: Quality Control & Characterization

After synthesis, it is essential to verify the identity and purity of the final product, whether it is a deprotected amino acid or a final peptide.

| Technique | Purpose | Key Information Provided |

| Reverse-Phase HPLC | Purity Assessment | Quantifies the percentage of the desired compound relative to impurities.[] |

| Mass Spectrometry (MS) | Identity Confirmation | Confirms the molecular weight of the synthesized compound, verifying its identity.[] |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information about the chemical structure, confirming connectivity and stereochemistry. |

| Amino Acid Analysis | Compositional Verification | For peptides, confirms the correct ratio of incorporated amino acids after acid hydrolysis.[] |

Section 4: Troubleshooting and Advanced Insights

| Issue | Possible Cause | Recommended Solution |

| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 50% or extend the deprotection time to 30 minutes. Ensure resin is properly swollen. |

| Poor Coupling Efficiency | Steric hindrance; poor activation of the amino acid; peptide aggregation on resin. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[16] Switch to a more potent coupling agent like HATU or PyAOP. |

| Racemization during Coupling | Over-activation of the amino acid; presence of excess base. | Minimize the pre-activation time before adding the activated amino acid to the resin. Use a stoichiometric amount of base.[16] |

| Side-chain Alkylation | Reaction of nucleophilic side chains (e.g., Trp, Met) with the tert-butyl cation generated during deprotection. | Add a scavenger like triisopropylsilane (TIS) or dithiothreitol (DTE) to the TFA deprotection solution to trap the carbocations.[11] |

Consideration for DL-Mixture : The use of a racemic mixture will result in diastereomeric peptides if other chiral centers are present. If a single stereoisomer is required for the final product, either start with the enantiomerically pure L- or D-form of N-Boc-3-pyrazol-1-yl-alanine or perform a chiral separation of the final products using chiral HPLC.

Conclusion

DL-N-Boc-3-pyrazol-1-yl-alanine is a high-impact building block for medicinal chemists. Its pyrazole side chain offers a proven pharmacophore capable of enhancing biological activity and improving pharmacokinetic properties. The Boc protecting group provides the synthetic control necessary for its incorporation into complex molecules through robust, well-established protocols like SPPS. By understanding the chemical principles behind its use and applying the detailed protocols outlined in this guide, researchers can effectively harness the potential of this versatile UAA to accelerate the discovery and development of novel therapeutics.

References

-

Madre, M., et al. (2015). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Ansari, F. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. beta-Pyrazol-1-ylalanine. PubChem. Available at: [Link]

-

Stancanelli, E., et al. (2023). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC. Available at: [Link]

-

Zhou, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available at: [Link]

-

Unspecified Author. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

-

Pansare, S. V., et al. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses. Available at: [Link]

-

Neumann, E., et al. (2022). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

-

PubChemLite. L-n-boc-3-pyrazol-1-yl-alanine. PubChemLite. Available at: [Link]

-

Pathade, K. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

Sestito, S., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

- CN1793110A. Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

-

Unspecified Author. (2014). Synthesis and characterization of a dipeptide analogue. Der Pharma Chemica. Available at: [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

-

Al-Mansouri, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - L-n-boc-3-pyrazol-1-yl-alanine (C11H17N3O4) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. peptide.com [peptide.com]

- 12. chempep.com [chempep.com]

- 13. scispace.com [scispace.com]

- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 15. bachem.com [bachem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: DL-N-Boc-3-pyrazol-1-yl-alanine in Peptidomimetic Design

[1][2][3]

Executive Summary & Material Science

DL-N-Boc-3-pyrazol-1-yl-alanine is a non-proteinogenic amino acid derivative used primarily as a bioisostere of Histidine .[1][2][3] Its core utility lies in the pyrazole side chain, which mimics the imidazole ring of Histidine but possesses significantly distinct physicochemical properties—most notably, a drastically lower pKa.[2][3][4]

This building block is supplied as a racemate (DL) with N-tert-Butyloxycarbonyl (Boc) protection, making it directly applicable to Boc-chemistry Solid Phase Peptide Synthesis (SPPS) or solution-phase organic synthesis.[1][2][3]

Physicochemical Profile

| Property | Specification | Clinical/Synthetic Relevance |

| Chemical Formula | C₁₁H₁₇N₃O₄ | |

| Molecular Weight | 255.27 g/mol | |

| Side Chain pKa | ~2.5 (Pyrazole) | Critical: Unlike Histidine (pKa ~6.0), this residue remains neutral at physiological pH (7.4), eliminating pH-dependent charge fluctuations in ligand binding.[1][2][3][5] |

| H-Bonding | Donor (NH) & Acceptor (N) | Retains the directional H-bonding capability of His without the basicity.[1][2][3] |

| Stereochemistry | DL (Racemic) | Requires resolution for stereoselective applications or use in racemic scanning libraries.[1][2][3] |

| Protection | N-α-Boc | Acid-labile (TFA); Base-stable.[1][2][3] Compatible with Boc-SPPS.[1][2][3] |

Strategic Application: The "Why" and "Where"

The Histidine Bioisostere Logic

The primary reason to incorporate 3-pyrazol-1-yl-alanine is to modulate the electrostatics of a peptide while preserving steric volume .[1][2][3]

-

The Problem with Histidine: In drug design, the imidazole ring of Histidine acts as a "pH switch."[3] At physiological pH, it toggles between protonated (cationic) and neutral states.[2][3] This can lead to off-target toxicity or poor membrane permeability.[1][2][3]

-

The Pyrazole Solution: The pyrazole nitrogen (N2) is much less basic.[3][4] By substituting His with Pyrazolyl-alanine, you "lock" the residue in a neutral state at pH 7.4, improving lipophilicity and membrane permeability while maintaining the ability to accept hydrogen bonds.[3]

Decision Logic: Isostere Selection

Use the following logic flow to determine if this building block fits your lead optimization strategy.

Figure 1: Decision tree for replacing Histidine residues in lead optimization.

Experimental Protocols

Handling the "DL" Racemate

Since the starting material is racemic, you have two strategic options:

-

Racemic Scanning (Early Stage): Use the mixture to synthesize diastereomeric peptides.[3] If the peptide is short (<5 residues), the resulting diastereomers (L-peptide and D-peptide variants) can often be separated by RP-HPLC.[1][2][3]

-

Enzymatic Resolution (Pre-Synthesis): If pure enantiomers are required before coupling.[1][3]

Protocol: Enzymatic Resolution of DL-N-Boc-3-pyrazol-1-yl-alanine Note: This protocol uses Acylase I, which requires the free amine.[1][2][3] You must remove the Boc group first, resolve, and re-protect, OR use an esterase on the ester form.[3]

-

Alternative (Preferred for Boc-protected): Kinetic resolution using Subtilisin or Alcalase on the methyl ester derivative.[1][3]

-

Esterification: Treat DL-N-Boc-amino acid with MeI/K₂CO₃ in DMF to form the methyl ester.

-

Hydrolysis: Suspend the ester in phosphate buffer (pH 7.5) with 10% acetone. Add Alcalase.

-

Extraction: The enzyme preferentially hydrolyzes the L-ester to the L-acid.[1][3] The D-ester remains unreacted.

-

Separation: Extract the unreacted D-ester with Ethyl Acetate at pH 8. Acidify the aqueous layer to pH 2 and extract the pure L-N-Boc-3-pyrazol-1-yl-alanine with Ethyl Acetate.

-

Coupling Protocol (Boc-SPPS)

This compound is compatible with standard Boc-chemistry.[1][2][3]

-

Warning: Do not use in Fmoc-SPPS unless it is the final N-terminal residue , as the Boc group requires TFA for removal, which would cleave the peptide from an acid-labile linker (like Wang resin).[2][3]

Workflow:

-

Activation: The pyrazole nitrogen is not basic enough to interfere with activation; no side-chain protection is needed.[1]

-

Reagents: DIC/HOBt is preferred.[1] HATU can be used for difficult couplings but avoid prolonged base exposure to prevent racemization (though less critical for the DL mixture).[3]

Step-by-Step Procedure:

-

Resin Prep: Swell MBHA or PAM resin in DCM (20 min).

-

Deprotection (Cycle): Treat resin with 50% TFA in DCM (2 x 1 min, 1 x 30 min). Wash with DCM (x3) and 5% DIEA/DCM (Neutralization).[2][3]

-

Coupling:

-

Monitoring: Perform Kaiser Test. (Note: Pyrazole does not interfere with Ninhydrin).[1][3]

-

Cleavage: Use HF (High/Low method) or TFMSA.[1][3][5] The pyrazole ring is stable to HF.

Figure 2: Solid-phase coupling cycle for Boc-protected pyrazolyl-alanine.

Analytical Validation (QC)

Because the pyrazole ring has unique UV absorbance and mass spec fragmentation, use these parameters for validation.

-

HPLC: The pyrazole moiety is more hydrophobic than Histidine (at pH < 6) but less hydrophobic than Phenylalanine.[3]

-

Mass Spectrometry:

References

-

Gilfillan, L., et al. (2015). "Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction."[1][2][3] Organic & Biomolecular Chemistry.

-

Pansare, S. V., et al. (1992). "Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(Pyrazol-1-yl)-L-Alanine."[1][2][3] Organic Syntheses, 70,[3][6] 1.

-

Trofimov, B. A., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review."[3] Molecules, 28(9).[2][3]

-

Bachem Technical Guides. "Peptide Coupling Reagents & Additives."

Sources

- 1. beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]